FMOC-D-组氨酸-OH

描述

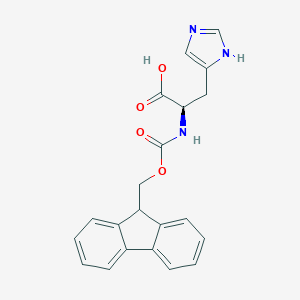

FMOC-D-HIS-OH: , also known as Nα-Fmoc-D-histidine, is a derivative of the amino acid histidine. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The FMOC group (fluorenylmethyloxycarbonyl) is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.

科学研究应用

Chemistry: FMOC-D-HIS-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, FMOC-D-HIS-OH is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine: FMOC-D-HIS-OH is utilized in the design and synthesis of peptide-based pharmaceuticals. These peptides can act as inhibitors, agonists, or antagonists of specific biological targets, offering potential treatments for various diseases .

Industry: In the industrial sector, FMOC-D-HIS-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and other fields .

作用机制

Target of Action

The primary target of Fmoc-D-His is the amine group of amino acids . The Fmoc group is frequently used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a protecting group for the amine group of amino acids during peptide synthesis . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid has been noted . This stability suggests that the Fmoc group may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

Result of Action

The primary result of Fmoc-D-His’s action is the formation of protected peptides during peptide synthesis . The Fmoc group protects the amine group of amino acids, allowing for the efficient synthesis of complex peptides .

Action Environment

The action of Fmoc-D-His is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can influence the efficacy and stability of Fmoc-D-His. Additionally, the Fmoc group is stable to treatment with TFA and hydrogen bromide/acetic acid, suggesting that it may also be stable under acidic conditions .

生化分析

Biochemical Properties

In biochemical reactions, FMOC-D-HIS-OH plays a crucial role as a building block in peptide synthesis . The Fmoc group in FMOC-D-HIS-OH can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process is essential in the formation of peptides, as it provides protection against racemization and by-product formation .

Cellular Effects

The cellular effects of FMOC-D-HIS-OH are primarily related to its role in peptide synthesis. As a building block in this process, FMOC-D-HIS-OH contributes to the formation of peptides that can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of FMOC-D-HIS-OH involves its role as a protecting group in peptide synthesis. The Fmoc group in FMOC-D-HIS-OH is base-labile, meaning it can be rapidly removed by a base . This property allows for the controlled assembly and disassembly of peptides during synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of FMOC-D-HIS-OH can change over time, particularly in relation to its stability and degradation. The Fmoc group in FMOC-D-HIS-OH is stable under certain conditions, which is crucial for its role in peptide synthesis . It can be rapidly removed by a base, such as piperidine .

Metabolic Pathways

FMOC-D-HIS-OH is involved in the metabolic pathway of peptide synthesis . In this process, FMOC-D-HIS-OH interacts with other amino acids, enzymes, and cofactors to form peptides .

Transport and Distribution

The transport and distribution of FMOC-D-HIS-OH within cells and tissues are closely tied to its role in peptide synthesis. As a building block in this process, FMOC-D-HIS-OH is transported to the site of peptide synthesis where it interacts with other molecules to form peptides .

Subcellular Localization

The subcellular localization of FMOC-D-HIS-OH is related to its role in peptide synthesis. During this process, FMOC-D-HIS-OH is typically localized at the site of peptide synthesis . The exact subcellular localization can vary depending on the specific cellular context and the other molecules involved in the synthesis process.

准备方法

Synthetic Routes and Reaction Conditions:

Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (FMOC-OSu), which can be obtained by reacting FMOC-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.

Industrial Production Methods: The industrial production of FMOC-D-HIS-OH typically follows the same synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

化学反应分析

Types of Reactions:

Substitution Reactions: FMOC-D-HIS-OH can undergo substitution reactions where the FMOC group is replaced by another protecting group or functional group.

Deprotection Reactions: The FMOC group can be removed by treatment with a base such as piperidine in N,N-dimethylformamide (DMF), resulting in the formation of the free amino group.

Common Reagents and Conditions:

FMOC Protection: FMOC-Cl, sodium bicarbonate, aqueous dioxane.

Deprotection: Piperidine, DMF.

Major Products:

Protected Amino Acid: FMOC-D-HIS-OH.

Deprotected Amino Acid: D-histidine.

相似化合物的比较

FMOC-L-HIS-OH: The L-enantiomer of FMOC-D-HIS-OH, used in similar applications but with different stereochemistry.

FMOC-TRP-OH: FMOC-protected tryptophan, another amino acid used in peptide synthesis.

FMOC-ARG-OH: FMOC-protected arginine, used in the synthesis of peptides containing arginine residues.

Uniqueness: FMOC-D-HIS-OH is unique due to its D-configuration, which can impart different biological properties compared to its L-counterpart. This makes it valuable in the synthesis of peptides with specific stereochemical requirements .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRPVCUJLVXZPW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427162 | |

| Record name | Nalpha-Fmoc-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157355-79-8 | |

| Record name | Nalpha-Fmoc-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。